molecular formula C9H11BrN2O B4425038 N-[1-(4-bromophenyl)ethyl]urea

N-[1-(4-bromophenyl)ethyl]urea

Cat. No.: B4425038
M. Wt: 243.10 g/mol
InChI Key: KLTATGRFJLWOHB-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group attached to an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromophenyl)ethyl]urea typically involves the reaction of 4-bromoacetophenone with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-bromophenyl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]urea involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound can inhibit or activate these targets, resulting in various biological effects .

Comparison with Similar Compounds

  • N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea
  • N-(4-chlorophenyl)-N’-[1-(4-bromophenyl)ethyl]urea
  • N-(4-fluorophenyl)-N’-[1-(4-bromophenyl)ethyl]urea

Comparison: N-[1-(4-bromophenyl)ethyl]urea is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater binding affinity to certain biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTATGRFJLWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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